Niguldipine hydrochloride, (+/-)-

Descripción general

Descripción

Niguldipine hydrochloride, (+/-)- is a useful research compound. Its molecular formula is C36H40ClN3O6 and its molecular weight is 646.2 g/mol. The purity is usually 95%.

The exact mass of the compound Niguldipine hydrochloride, (+/-)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Niguldipine hydrochloride, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niguldipine hydrochloride, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Niguldipine hydrochloride, specifically the (S)-(+)-enantiomer, is a potent calcium channel blocker with significant biological activities. This compound is primarily known for its role as an L-type calcium channel blocker and an α1A-adrenoceptor antagonist. Its pharmacological properties have made it a subject of interest in cardiovascular research and treatment.

Chemical Structure and Properties

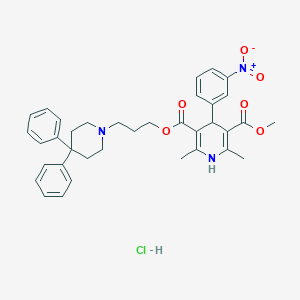

- Chemical Name : (S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(4,4-diphenyl-1-piperidinyl)propyl methyl ester hydrochloride

- CAS Number : 113145-69-0

- Molecular Formula : C₃₆H₃₉N₃O₆·HCl

Niguldipine acts primarily by blocking L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. By inhibiting these channels, Niguldipine reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure. Additionally, its antagonistic action on α1A-adrenoceptors contributes to its antihypertensive effects by preventing vasoconstriction.

Biological Activity and Selectivity

Research indicates that (S)-(+)-Niguldipine demonstrates a high affinity for calcium channels compared to its (R)-(-) counterpart. The selectivity profile shows that:

- Affinity for α1A vs. α1B-adrenoceptors :

- (S)-(+)-Niguldipine has a Ki value of approximately 52 pmol/l for α1A receptors in rat brain cortex membranes, while the affinity for α1B receptors is significantly lower (200-600-fold less) .

- In contrast, the (R)-(-) enantiomer is about 40 times less potent at α1A receptors but comparable at α1B sites .

Table 1: Binding Affinity of Niguldipine Enantiomers

| Compound | Receptor Type | Ki Value (pmol/l) | Relative Potency |

|---|---|---|---|

| (S)-(+)-Niguldipine | α1A | 52 | High |

| (S)-(+)-Niguldipine | α1B | 200-600 | Low |

| (R)-(-)-Niguldipine | α1A | >2000 | Very Low |

| (R)-(-)-Niguldipine | α1B | Similar to (S) | Moderate |

Clinical Implications

Niguldipine has been studied extensively for its potential in treating hypertension and related cardiovascular conditions. A systematic review indicated that calcium channel blockers like Niguldipine are often recommended as first-line treatments for hypertension due to their efficacy in reducing blood pressure without significantly increasing adverse cardiovascular events . However, comparative studies suggest that while CCBs reduce certain outcomes like stroke and cardiovascular mortality compared to beta-blockers, they may slightly increase the risk of congestive heart failure .

Case Studies and Research Findings

In a study involving guinea pig membranes, it was found that (+)-Niguldipine binds with high affinity to L-type calcium channels and discriminates effectively between different subtypes of adrenoceptors . This selectivity suggests potential therapeutic advantages in targeting specific cardiovascular conditions without affecting other adrenergic pathways.

Table 2: Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Binding Studies | High selectivity for α1A over α1B |

| Efficacy in Hypertension | Effective in lowering blood pressure compared to other classes |

| Side Effects | Potential increased risk of heart failure compared to diuretics |

Aplicaciones Científicas De Investigación

Case Studies

- In Vitro Studies : Dexniguldipine demonstrated selective antiproliferative activity against various tumor cell lines, including melanoma and renal-cell carcinoma. It was found to inhibit growth at varying concentrations across different cell lines .

- In Vivo Studies : In a hamster model with neuroendocrine lung tumors, a complete eradication was observed after 20 weeks of treatment with dexniguldipine at a dosage of 32.5 mg/kg. This highlights its potential as a therapeutic agent in specific cancer types .

Pharmacological Profile

As an L-type calcium channel blocker, niguldipine exhibits significant antihypertensive effects through its action on vascular smooth muscle cells. The S(+) enantiomer shows high affinity for voltage-dependent calcium channels, leading to vasodilation and reduced blood pressure .

Clinical Insights

- Clinical Trials : Various clinical studies have investigated the efficacy of niguldipine in managing hypertension and angina pectoris. The drug has been noted for its ability to lower blood pressure without the severe side effects commonly associated with other CCBs .

- Comparative Efficacy : Studies suggest that niguldipine may provide advantages over traditional CCBs by offering effective blood pressure control while minimizing cardiovascular risks .

Multidrug Resistance Reversal

The ability of niguldipine to reverse MDR is particularly noteworthy. By inhibiting P-glycoprotein, it enhances the effectiveness of conventional chemotherapeutics, making it an attractive candidate for combination therapies in resistant cancer types.

Data Summary

Propiedades

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.